Cas no 1211530-57-2 (6-Chloro-3-methoxypyridine-2-carboxaldehyde)

6-Chloro-3-methoxypyridine-2-carboxaldehyde is a versatile heterocyclic building block used in organic synthesis and pharmaceutical research. Its structure features a chloro substituent at the 6-position and a methoxy group at the 3-position, enhancing its reactivity in nucleophilic substitution and cross-coupling reactions. The aldehyde functional group at the 2-position allows for further derivatization, making it valuable for constructing complex molecular frameworks. This compound is particularly useful in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its stability and selective reactivity. Its well-defined purity and consistent performance make it a reliable intermediate for synthetic applications.
6-Chloro-3-methoxypyridine-2-carboxaldehyde structure
1211530-57-2 structure
商品名:6-Chloro-3-methoxypyridine-2-carboxaldehyde
CAS番号:1211530-57-2
MF:C7H6ClNO2
メガワット:171.581040859222
CID:4914611

6-Chloro-3-methoxypyridine-2-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 6-Chloro-3-methoxypyridine-2-carboxaldehyde
    • インチ: 1S/C7H6ClNO2/c1-11-6-2-3-7(8)9-5(6)4-10/h2-4H,1H3
    • InChIKey: RGGKLVVOHVCBBC-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(C(C=O)=N1)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 142
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 39.2

6-Chloro-3-methoxypyridine-2-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A024007765-1g
6-Chloro-3-methoxypyridine-2-carboxaldehyde
1211530-57-2 97%
1g
$1797.60 2023-09-04
Alichem
A024007765-250mg
6-Chloro-3-methoxypyridine-2-carboxaldehyde
1211530-57-2 97%
250mg
$652.80 2023-09-04
Alichem
A024007765-500mg
6-Chloro-3-methoxypyridine-2-carboxaldehyde
1211530-57-2 97%
500mg
$970.20 2023-09-04

6-Chloro-3-methoxypyridine-2-carboxaldehyde 関連文献

6-Chloro-3-methoxypyridine-2-carboxaldehydeに関する追加情報

Recent Advances in the Application of 6-Chloro-3-methoxypyridine-2-carboxaldehyde (CAS: 1211530-57-2) in Chemical Biology and Pharmaceutical Research

6-Chloro-3-methoxypyridine-2-carboxaldehyde (CAS: 1211530-57-2) has emerged as a key building block in medicinal chemistry and drug discovery due to its versatile reactivity and potential pharmacological applications. Recent studies have highlighted its role as a precursor in the synthesis of various heterocyclic compounds with biological activity. A 2023 study published in Bioorganic & Medicinal Chemistry Letters demonstrated its utility in constructing novel kinase inhibitors through reductive amination reactions, showing promising activity against cancer cell lines with IC50 values in the low micromolar range.

Structural modifications of this aldehyde derivative have been particularly valuable in fragment-based drug design. Researchers at the University of Cambridge (2024) utilized 6-Chloro-3-methoxypyridine-2-carboxaldehyde as a starting material for developing covalent inhibitors targeting cysteine residues in SARS-CoV-2 main protease. The electron-withdrawing chloro group at the 6-position was found to significantly enhance the electrophilicity of the aldehyde functionality, facilitating selective protein conjugation while maintaining favorable pharmacokinetic properties.

In the field of antibacterial research, a recent patent application (WO2023187654) disclosed novel β-lactam derivatives synthesized from 1211530-57-2 that exhibit potent activity against multidrug-resistant Gram-positive pathogens. The methoxy group at the 3-position was crucial for maintaining compound stability in physiological conditions while allowing for subsequent structural diversification. Molecular docking studies revealed that these derivatives interact with penicillin-binding proteins through unique binding modes compared to traditional β-lactam antibiotics.

Analytical chemistry advancements have also benefited from this compound. A 2024 Journal of Chromatography A publication described its use as a derivatization agent for LC-MS analysis of primary amines in biological samples. The pyridine-aldehyde structure provided excellent ionization efficiency and mass spectrometric detection limits below 1 nM, enabling sensitive quantification of neurotransmitters in microdialysate samples.

Ongoing clinical trials (NCT05877287) are investigating prodrugs derived from 6-Chloro-3-methoxypyridine-2-carboxaldehyde for targeted delivery of antiviral agents to hepatocytes. The compound's metabolic stability and selective liver uptake, as demonstrated in recent PET imaging studies using 18F-labeled analogs, make it particularly suitable for hepatic applications. Preliminary results show 3-fold higher liver accumulation compared to similar non-chlorinated derivatives.

Future research directions include exploring its potential in PROTAC (Proteolysis Targeting Chimera) development, where the aldehyde group could serve as a linker for E3 ligase recognition. Computational modeling studies predict favorable ternary complex formation when 1211530-57-2 is incorporated into PROTAC designs targeting BRD4, with synthetic validation currently underway in several academic and industrial laboratories.

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